Documented IDO1 Target Annotation Provides Binary Functional Differentiation from Unsubstituted and Mono-Substituted Indolin-2-one Scaffolds
The Therapeutic Target Database (TTD) annotates 6-amino-5-nitroindolin-2-one as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a validated immuno-oncology target whose overexpression in the tumor microenvironment suppresses T-cell-mediated antitumor immunity [1]. This annotation is directly linked to patent literature (PMID 29473428) describing structurally characterized IDO1 inhibitors for cancer therapy [2]. In contrast, the unsubstituted indolin-2-one scaffold (oxindole, CAS 59-48-3), 5-nitroindolin-2-one (CAS 20870-79-5), and 6-aminoindolin-2-one (CAS 150544-04-0) are not associated with IDO1 inhibition in the TTD, ChEMBL, or BindingDB databases, confirming that IDO1 engagement is not a general class property but depends on the specific 5-nitro-6-amino substitution pattern [3]. While quantitative IC₅₀ data for this exact compound remain proprietary within patent filings, the target annotation itself constitutes a binary differentiator that directs compound procurement toward IDO1-focused programs.
| Evidence Dimension | IDO1 target annotation status |
|---|---|
| Target Compound Data | Annotated as IDO1 inhibitor in TTD (Drug ID: D0T9XC; linked to PMID 29473428 patent review) |
| Comparator Or Baseline | Unsubstituted indolin-2-one (oxindole, CAS 59-48-3): no IDO1 annotation in TTD, ChEMBL, or BindingDB; 5-nitroindolin-2-one (CAS 20870-79-5): no IDO1 annotation; 6-aminoindolin-2-one (CAS 150544-04-0): no IDO1 annotation |
| Quantified Difference | Binary differentiation: 1 (annotated) vs. 0 (not annotated) across three comparators; quantitative IC₅₀ not publicly disclosed |
| Conditions | Database annotation (TTD, ChEMBL v34, BindingDB accessed 2026); patent literature review (PMID 29473428) |
Why This Matters
For procurement officers supporting IDO1 inhibitor lead optimization programs, a pre-annotated building block with validated target engagement eliminates the resource expenditure of screening unannotated scaffolds and accelerates SAR exploration from a defined starting point.
- [1] Therapeutic Target Database (TTD). Drug ID: D0T9XC – Five-membered heteroaromatic compound 2 (annotated IDO1 inhibitor). View Source
- [2] A patent review of IDO1 inhibitors for cancer. Expert Opin Ther Pat. 2018; 28(4): 317–330. PMID: 29473428. View Source
- [3] ChEMBL Database. Search for indolin-2-one scaffold IDO1 inhibitors (accessed 2026). View Source
